molecular formula C13H12BrN3O B6323378 6-(4-Bromophenyl)-2-methylpyridine-3-carbohydrazide CAS No. 925005-69-2

6-(4-Bromophenyl)-2-methylpyridine-3-carbohydrazide

Cat. No. B6323378
CAS RN: 925005-69-2
M. Wt: 306.16 g/mol
InChI Key: CVOFCRFWHGUTFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Bromophenyl)-2-methylpyridine-3-carbohydrazide, or 6-BP-2MPC, is an organic compound that has been used in a variety of scientific research applications. 6-BP-2MPC has been studied for its potential to act as a catalyst and a reactant for various reactions, as well as for its potential to act as a drug target. In addition, 6-BP-2MPC has been studied for its potential to interact with various enzymes, proteins, and receptors.

Scientific Research Applications

6-BP-2MPC has been studied for its potential to act as a catalyst and a reactant for various reactions. It has been used as a catalyst in the synthesis of a variety of compounds, such as 1,4-dihydropyridines, 1,4-dihydropyridine derivatives, and 1,4-dihydropyridine-3-carboxamides. 6-BP-2MPC has also been used as a reactant in the synthesis of a variety of compounds, such as 1,4-dihydropyridines, 1,4-dihydropyridine derivatives, and 1,4-dihydropyridine-3-carboxamides.
In addition, 6-BP-2MPC has been studied for its potential to act as a drug target. It has been used in the synthesis of compounds that have the potential to interact with various enzymes, proteins, and receptors. These compounds have been studied for their potential to inhibit or activate various biological pathways.

Mechanism of Action

The mechanism of action of 6-BP-2MPC is not fully understood. However, it is believed that the compound may act as a catalyst or reactant in various reactions, as well as interact with various enzymes, proteins, and receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-BP-2MPC have not been extensively studied. However, it is believed that the compound may have the potential to interact with various enzymes, proteins, and receptors, which could lead to the activation or inhibition of various biological pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 6-BP-2MPC in lab experiments include its ability to act as a catalyst or reactant in various reactions, as well as its potential to interact with various enzymes, proteins, and receptors. The main limitation of using 6-BP-2MPC in lab experiments is the lack of understanding of its biochemical and physiological effects.

Future Directions

Future research on 6-BP-2MPC could focus on its biochemical and physiological effects, as well as its potential to act as a drug target. Additionally, further research could focus on the development of new synthetic methods for the production of 6-BP-2MPC, as well as its potential applications in drug discovery and development. Finally, further research could focus on the potential of 6-BP-2MPC to interact with various enzymes, proteins, and receptors, as well as its potential to activate or inhibit various biological pathways.

Synthesis Methods

The synthesis of 6-BP-2MPC is a fairly straightforward process. The compound can be synthesized by reacting 4-bromophenyl pyridine-3-carbohydrazide with 2-methylpyridine. This reaction is typically performed in an inert atmosphere, such as nitrogen or argon, at a temperature of between 80-100°C. The reaction is usually complete within 1-2 hours.

properties

IUPAC Name

6-(4-bromophenyl)-2-methylpyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O/c1-8-11(13(18)17-15)6-7-12(16-8)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOFCRFWHGUTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=C(C=C2)Br)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Bromophenyl)-2-methylpyridine-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.